Cas no 84539-22-0 (4-(5-Bromopyrimidin-2-yl)morpholine)

4-(5-Bromopyrimidin-2-yl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 5-Bromo-2-(4-morpholino)-pyrimidine
- 5-Bromo-2-morpholin-1-yl-pyrimidine
- 5-BROMO-2-MORPHOLIN-4-YLPYRIMIDINE
- Morpholine,4-(5-bromo-2-pyrimidinyl)-
- 4-(5-Bromo-2-pyrimidinyl)morpholine (ACI)
- 2-(Morpholin-4-yl)-5-bromopyrimidine
- 2-Morpholino-5-bromopyrimidine
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
- 5-Bromo-2-morpholinopyrimidine
- J-516981
- 5-bromo-2-morpholin-1-yl-pyrimidine, AldrichCPR
- 4-(5-Bromo-pyrimidin-2-yl)-morpholine
- AB06306
- EN300-363516
- CS-0145800
- 5-Bromo-2-(4-morpholino)pyrimidine, AldrichCPR
- CEXBOCXKAGPRHD-UHFFFAOYSA-N
- MFCD00483251
- 84539-22-0
- AKOS000266359
- CCG-131441
- SR-01000095816-1
- DTXSID40408748
- SCHEMBL1873066
- 5-BROMO-2-(4-MORPHOLINO)PYRIMIDINE
- DB-013576
- BCP34536
- 5-Bromo-2-morpholin-1-yl-pyrimidine;2-Morpholino-5-bromopyrimidine
- SR-01000095816
- ALBB-019386
- HMS1625O04
- MORPHOLINE, 4-(5-BROMO-2-PYRIMIDINYL)-
- PS-6072
-
- MDL: MFCD00483251
- Inchi: 1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
- InChI Key: CEXBOCXKAGPRHD-UHFFFAOYSA-N
- SMILES: BrC1C=NC(N2CCOCC2)=NC=1
Computed Properties
- Exact Mass: 243.00100
- Monoisotopic Mass: 243.00072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- Density: 1.571
- Boiling Point: 382.815°C at 760 mmHg
- Flash Point: 185.32°C
- Refractive Index: 1.583
- PSA: 38.25000
- LogP: 1.14070
4-(5-Bromopyrimidin-2-yl)morpholine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D509355-25g |
4-(5-BroMopyriMidin-2-yl)Morpholine |
84539-22-0 | 97% | 25g |
$1375 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262427A-5 g |
5-Bromo-2-(4-morpholino)pyrimidine, |
84539-22-0 | 5g |
¥1,106.00 | 2023-07-11 | ||
Enamine | EN300-363516-5.0g |
4-(5-bromopyrimidin-2-yl)morpholine |
84539-22-0 | 5.0g |
$1987.0 | 2023-03-02 | ||
Chemenu | CM111474-25g |
5-bromo-2-morpholinopyrimidine |
84539-22-0 | 98% | 25g |
$*** | 2023-05-29 | |
Matrix Scientific | 069526-25g |
5-Bromo-2-morpholin-1-yl-pyrimidine, 98% |
84539-22-0 | 98% | 25g |
$225.00 | 2023-09-06 | |
abcr | AB248296-25 g |
5-Bromo-2-morpholin-4-ylpyrimidine; 97% |
84539-22-0 | 25 g |
€224.90 | 2023-07-20 | ||
Enamine | EN300-363516-0.05g |
4-(5-bromopyrimidin-2-yl)morpholine |
84539-22-0 | 0.05g |
$575.0 | 2023-03-02 | ||
A2B Chem LLC | AD95927-10g |
4-(5-Bromopyrimidin-2-yl)morpholine |
84539-22-0 | 98% | 10g |
$75.00 | 2024-04-19 | |
A2B Chem LLC | AD95927-5g |
4-(5-Bromopyrimidin-2-yl)morpholine |
84539-22-0 | 98% | 5g |
$44.00 | 2024-04-19 | |
eNovation Chemicals LLC | D509355-5g |
4-(5-BroMopyriMidin-2-yl)Morpholine |
84539-22-0 | 97% | 5g |
$170 | 2025-02-18 |
4-(5-Bromopyrimidin-2-yl)morpholine Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 80 °C
1.3 Reagents: Lithium chloride Solvents: Tetrahydrofuran ; 1 h, 130 °C; 130 °C → 25 °C
1.4 Reagents: Cuprous chloride ; 25 °C → 130 °C; 5 h, 130 °C; 130 °C → 25 °C
1.5 Solvents: Tetrahydrofuran ; 6 h, 25 °C
1.6 Reagents: Triethylamine ; 0.7 h, -50 °C
1.7 1 h; 1.5 h, -80 °C
1.8 Reagents: 4-Chloroaniline Solvents: Tetrahydrofuran ; 1 h, -80 °C; 12 h, -80 °C
Synthetic Circuit 3
1.2 24 h, rt
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, rt
Synthetic Circuit 4
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, rt
Synthetic Circuit 5
Synthetic Circuit 6
2.1 Reagents: Bromine Solvents: Dichloromethane ; 30 min, rt
2.2 Reagents: Sodium bisulfate Solvents: Water
Synthetic Circuit 7
1.2 Reagents: Sodium bisulfate Solvents: Water
Synthetic Circuit 8
2.1 Reagents: 2,2,6,6-Tetramethylpiperidine , Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 24 h, 25 °C
2.2 Solvents: Tetrahydrofuran ; 0.5 h, 80 °C
2.3 Reagents: Lithium chloride Solvents: Tetrahydrofuran ; 1 h, 130 °C; 130 °C → 25 °C
2.4 Reagents: Cuprous chloride ; 25 °C → 130 °C; 5 h, 130 °C; 130 °C → 25 °C
2.5 Solvents: Tetrahydrofuran ; 6 h, 25 °C
2.6 Reagents: Triethylamine ; 0.7 h, -50 °C
2.7 1 h; 1.5 h, -80 °C
2.8 Reagents: 4-Chloroaniline Solvents: Tetrahydrofuran ; 1 h, -80 °C; 12 h, -80 °C
4-(5-Bromopyrimidin-2-yl)morpholine Raw materials
- 5-Bromo-2-iodopyrimidine
- 5-Bromopyrimidine
- Morpholine, lithium salt (1:1)
- N-Bromosuccinimide
- 4-(Pyrimidin-2-yl)morpholine
- 2-Chloropyrimidine
4-(5-Bromopyrimidin-2-yl)morpholine Preparation Products
4-(5-Bromopyrimidin-2-yl)morpholine Related Literature
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Additional information on 4-(5-Bromopyrimidin-2-yl)morpholine
Chemical Profile of 4-(5-Bromopyrimidin-2-yl)morpholine (CAS No. 84539-22-0)
4-(5-Bromopyrimidin-2-yl)morpholine, identified by its Chemical Abstracts Service (CAS) number 84539-22-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a morpholine moiety linked to a brominated pyrimidine ring, making it a valuable scaffold for the development of novel therapeutic agents.
The morpholine ring, characterized by its nitrogen-containing six-membered aromatic structure, contributes to the compound's solubility and stability in biological systems. This property is particularly advantageous in drug design, as it enhances the bioavailability and pharmacokinetic profile of potential drug candidates. The bromine substituent at the 5-position of the pyrimidine ring introduces reactivity that allows for further functionalization, enabling chemists to tailor the molecule for specific biological targets.
In recent years, 4-(5-Bromopyrimidin-2-yl)morpholine has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a precursor for drugs with therapeutic efficacy in oncology, immunology, and neurology. The bromine atom on the pyrimidine ring facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 4-(5-Bromopyrimidin-2-yl)morpholine is its potential role in modulating enzyme activity. Pyrimidine derivatives are well-documented for their interactions with enzymes such as kinases and phosphodiesterases. The morpholine group can act as a hydrogen bond acceptor or donor, enhancing binding affinity to biological targets. This dual functionality makes it an attractive candidate for designing selective inhibitors that can modulate signaling pathways implicated in diseases like cancer and inflammation.
Recent studies have highlighted the compound's utility in the development of antiviral agents. The brominated pyrimidine core is structurally analogous to nucleobases found in viral genomes, suggesting that derivatives of 4-(5-Bromopyrimidin-2-yl)morpholine could interfere with viral replication by competing with natural nucleobases or inhibiting viral polymerases. This line of investigation has gained traction due to the ongoing global emphasis on antiviral drug discovery.
The synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine typically involves multi-step organic reactions starting from commercially available precursors. The bromination step at the pyrimidine ring is critical and can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine gas under controlled conditions. Subsequent coupling with morpholine derivatives via palladium-catalyzed reactions ensures high yield and purity, making it suitable for further pharmaceutical applications.
The compound's pharmacological profile is still under extensive investigation, but preliminary data suggest promising interactions with several protein targets. For instance, derivatives of 4-(5-Bromopyrimidin-2-yl)morpholine have shown inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. These findings align with broader trends in drug discovery where kinase inhibition is a major focus due to its therapeutic potential.
In addition to its role in oncology research, 4-(5-Bromopyrimidin-2-yl)morpholine has been explored for its immunomodulatory properties. Some studies indicate that certain analogs can modulate immune cell signaling pathways, potentially leading to new treatments for autoimmune diseases or chronic inflammation. The ability of morpholine derivatives to interact with intracellular receptors and enzymes makes them promising candidates for next-generation immunotherapeutics.
The chemical stability and shelf-life of 4-(5-Bromopyrimidin-2-yl)morpholine are also critical considerations in pharmaceutical development. Proper storage conditions, such as temperature control and inert atmosphere preservation, are essential to maintain its integrity during synthesis and application. Advances in chemical formulation techniques have improved the stability of such compounds, allowing for more reliable use in research and clinical trials.
As research continues to uncover new applications for 4-(5-Bromopyrimidin-2-yl)morpholine, collaborations between academic institutions and pharmaceutical companies are likely to intensify. The compound's versatility as a building block for drug discovery makes it a cornerstone in modern medicinal chemistry. Future studies may focus on optimizing synthetic routes to reduce costs and environmental impact while maintaining high yields and purity standards.
The integration of computational methods into drug design has also enhanced the exploration of 4-(5-Bromopyrimidin-2-yl)morpholine derivatives. Molecular modeling techniques predict binding affinities and interactions with biological targets, accelerating the identification of lead compounds for further optimization. This interdisciplinary approach underscores the importance of leveraging both experimental data and computational insights to advance pharmaceutical innovation.
In conclusion,4-(5-Bromopyrimidin-2-yl)morpholine (CAS No. 84539-22-0) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases, including cancer, viral infections, and inflammatory disorders. As scientific understanding evolves,this compound will continue to play a pivotal role in shaping future treatments,driven by ongoing research efforts across academia and industry.
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